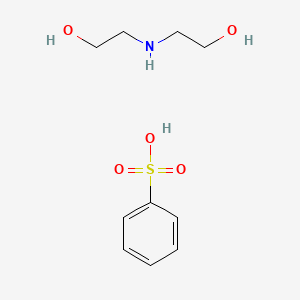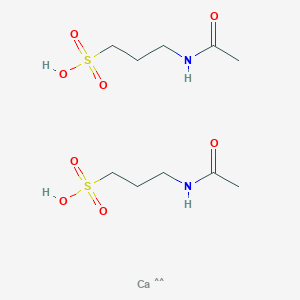
(2S,4R,5R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl-D-glucopyranose: is an organic compound that belongs to the class of glucose derivatives. It is a white crystalline powder that is soluble in water and some organic solvents. This compound has a molecular formula of C7H14O6 and a molecular weight of 194.18 g/mol . It is known for its sweet taste, although it is relatively weaker compared to glucose .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-O-Methyl-D-glucopyranose can be synthesized through chemical or enzymatic methods. The chemical synthesis typically involves the methylation of glucose. Common reagents used for this methylation include sodium methylate or methyl iodide . The reaction conditions usually involve heating the reactants in an appropriate solvent, such as dimethyl sulfoxide, under reflux .
Industrial Production Methods: Industrial production of 3-O-Methyl-D-glucopyranose follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Methyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like sodium hydroxide.
Aplicaciones Científicas De Investigación
3-O-Methyl-D-glucopyranose has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-O-Methyl-D-glucopyranose involves its role as a glucose analogue. It is transported into cells via glucose transporters but is not metabolized further. This property makes it useful in studying glucose transport mechanisms and the regulation of glucose levels in cells . The molecular targets include glucose transporters such as GLUT1 and GLUT4 .
Comparación Con Compuestos Similares
- Methyl α-D-glucopyranoside
- 2-Deoxy-D-glucose
- Methyl β-D-glucopyranoside
Comparison: 3-O-Methyl-D-glucopyranose is unique due to its non-metabolizable nature, which makes it an excellent tool for studying glucose transport without interference from metabolic processes . In contrast, compounds like 2-Deoxy-D-glucose are metabolized to some extent, which can affect the outcomes of such studies .
Propiedades
Fórmula molecular |
C7H14O6 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(2S,4R,5R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3?,4-,5?,6-,7+/m1/s1 |
Clave InChI |
SCBBSJMAPKXHAH-SBAKBNTDSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H](C(O[C@@H](C1O)O)CO)O |
SMILES canónico |
COC1C(C(OC(C1O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


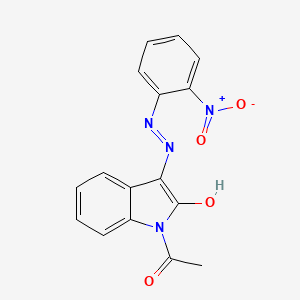
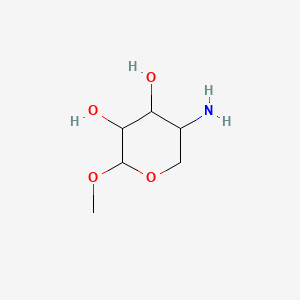
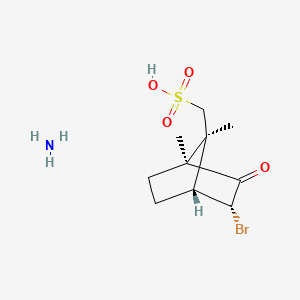
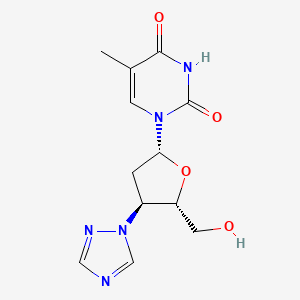
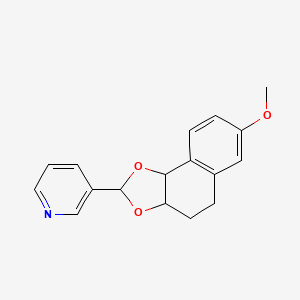


![3,4,5-Trifluoro-1-[trans-4'-(trans-4''-butylcyclohexyl)-cyclohexyl]benzene](/img/structure/B15196978.png)
